Product packaging for Boc-cys(bzl)-osu(Cat. No.:CAS No. 3401-33-0)

Boc-cys(bzl)-osu

Cat. No.: B558076
CAS No.: 3401-33-0
M. Wt: 408.5 g/mol
InChI Key: TVSSLLYGMLXNIC-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Peptide Synthesis Research

The synthesis of peptides, whether for therapeutic, diagnostic, or research purposes, relies heavily on the availability of well-defined and reactive amino acid building blocks. Boc-Cys(Bzl)-OSu is central to these efforts due to its specific chemical properties.

Role as an Activated Amino Acid Derivative

In peptide synthesis, the formation of an amide (peptide) bond requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine. This compound serves this purpose by featuring an N-hydroxysuccinimide ester. This "active ester" is a stable yet highly reactive intermediate that readily undergoes aminolysis with the free amino group of another amino acid or peptide fragment. bachem.comwikipedia.orgresearchgate.net The OSu moiety acts as an excellent leaving group, facilitating the formation of the peptide bond under mild conditions, thereby minimizing side reactions such as racemization. bachem.comwikipedia.orglibretexts.org The Boc and Bzl protecting groups ensure that reactions occur selectively at the desired sites, preventing unwanted modifications of the amino and thiol functionalities during chain elongation. libretexts.orgbachem.compeptide.com

Application as a Key Building Block in Peptide Chain Elongation

This compound is widely employed as a key building block for introducing cysteine residues, particularly those modified with a benzyl (B1604629) protecting group, into peptide sequences. chemimpex.comchemimpex.com In solid-phase peptide synthesis (SPPS) or solution-phase synthesis, after deprotection of the N-terminus of a growing peptide chain, this compound can be coupled to the free amine. libretexts.orgbachem.compeptide.com The Boc group is typically removed using mild acidic conditions (e.g., trifluoroacetic acid, TFA), allowing the next Boc-protected amino acid to be coupled. libretexts.orgpeptide.com The benzyl protecting group on the cysteine thiol is more robust and can be retained during standard peptide coupling steps, or it can be cleaved later using stronger acidic conditions (e.g., hydrofluoric acid, HF) or other deprotection methods, depending on the synthetic strategy. libretexts.orgpeptide.combachem.com This controlled incorporation of modified cysteine residues is essential for constructing peptides with specific structures and functionalities.

Broader Applications in Synthetic Organic Chemistry Research

Beyond its direct role in peptide synthesis, this compound finds utility in broader areas of synthetic organic chemistry, particularly in the modification of biomolecules and the development of novel chemical entities.

Utility in Bioconjugation Studies

Bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule, is critical for developing advanced therapeutics, diagnostics, and research tools. Cysteine residues are attractive targets for bioconjugation due to the high nucleophilicity of their thiol side chain and their relatively low abundance in proteins, which allows for site-specific modifications. ucl.ac.ukpapyrusbio.com this compound can be used to introduce a protected benzyl-cysteine moiety into peptides or proteins, which can then be further functionalized or conjugated to other molecules. chemimpex.comchemimpex.com The presence of the benzyl group can influence the properties of the conjugate, or it can be selectively removed to reveal the free thiol for subsequent conjugation reactions, such as reactions with maleimides or other electrophiles. bachem.compapyrusbio.com This capability is valuable for creating antibody-drug conjugates (ADCs), labeling proteins for imaging, or developing affinity tags. papyrusbio.com

Diagnostic Reagent Development Research

The development of sensitive and reliable diagnostic reagents often involves the precise functionalization of biomolecules. This compound contributes to this field by facilitating the creation of modified peptides or proteins that can be used in diagnostic assays. chemimpex.com For instance, it can be employed to synthesize peptides that are subsequently labeled with reporter molecules (e.g., fluorescent dyes, enzymes) or immobilized onto solid supports for immunoassays or biosensors. chemimpex.com The controlled introduction of the benzyl-protected cysteine allows for specific conjugation strategies, improving the accuracy and robustness of diagnostic tests. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical NameN-alpha-tert-butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester chemimpex.comcreative-peptides.comaksci.com
SynonymsBoc-L-Cys(Bzl)-OSu, this compound chemimpex.comcreative-peptides.comaksci.combiosynth.com
CAS Number3401-33-0 chemimpex.comaksci.combiosynth.comsigmaaldrich.com
Molecular FormulaC₁₉H₂₄N₂O₆S chemimpex.comaksci.com
Molecular Weight408.47 g/mol chemimpex.comaksci.com
Purity≥ 98% (HPLC) chemimpex.com
AppearanceWhite to off-white powder chemimpex.com
Melting Point115-120 °C chemimpex.com
Optical Rotation[α]D20 = +52 ± 2º (C=1 in DMF) chemimpex.com
Storage ConditionsStore at 0-8°C chemimpex.com

Table 2: Key Applications of this compound in Research

Research AreaContribution of this compound
Peptide Synthesis Serves as an activated building block for controlled peptide chain elongation, enabling the incorporation of protected cysteine residues. bachem.comwikipedia.orglibretexts.orgchemimpex.com
Bioconjugation Facilitates the attachment of modified cysteine residues to biomolecules, crucial for developing targeted therapies and diagnostic tools. chemimpex.comchemimpex.comucl.ac.ukpapyrusbio.com
Drug Candidate Design Used in the synthesis of modified peptides and peptidomimetics to enhance therapeutic efficacy, specificity, and stability of drug candidates. bachem.comchemimpex.comchemimpex.com
Diagnostic Reagent Development Aids in the creation of functionalized peptides for diagnostic assays, improving accuracy and reliability of tests. chemimpex.com
Protein Modification Enables site-specific modification of proteins by introducing cysteine residues, valuable for studying protein interactions and functions. chemimpex.comucl.ac.uk

Compound Name List:

this compound

N-alpha-tert-butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester

Boc-L-Cys(Bzl)-OSu

Boc-S-benzyl-L-cysteine N-hydroxysuccinimide ester

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O6S B558076 Boc-cys(bzl)-osu CAS No. 3401-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S/c1-19(2,3)26-18(25)20-14(12-28-11-13-7-5-4-6-8-13)17(24)27-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSSLLYGMLXNIC-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of Boc Cys Bzl Osu in Peptide Coupling

Kinetics of Peptide Bond Formation

The rate at which a peptide bond is formed is a critical parameter in peptide synthesis, influencing both the efficiency of the coupling reaction and the potential for side reactions. Kinetic studies provide quantitative data to compare the reactivity of different activated amino acids.

Determination of Second-Order Coupling Rate Constants (Kc)

The coupling of an activated amino acid with an amino component is a bimolecular reaction, and its rate can be described by a second-order rate law. The second-order coupling rate constant (Kc) is a direct measure of the reactivity of the activated ester. For Boc-Cys(Bzl)-OSu, the Kc value has been determined in tetrahydrofuran (B95107) (THF) at 23°C with L-valine methyl ester as the amino component.

Kinetic data was obtained by monitoring the disappearance of the active ester's carbonyl stretching frequency in the infrared spectrum. The reaction was found to follow second-order kinetics, as confirmed by a linear plot of the reciprocal of the active ester concentration versus time. thieme-connect.de

The determined second-order coupling rate constant (Kc) for this compound under these conditions is 3.4 M-1s-1. thieme-connect.de

Influence of the Activating Ester Moiety on Reaction Rate

The nature of the activating ester moiety has a significant impact on the coupling rate. A study comparing various active esters of Boc-Cys(Bzl) demonstrated a clear hierarchy of reactivity. The rates of coupling with L-valine methyl ester in THF were found to decrease in the following order: pentafluorophenyl (OPfp) > succinimidyl (OSu) > pentachlorophenyl (OPcp) > 2,4,5-trichlorophenyl (OTcp) ≈ p-nitrophenyl (ONp). thieme-connect.denih.gov

This trend generally correlates with the electron-withdrawing capacity of the ester group, which enhances the electrophilicity of the carbonyl carbon. thieme-connect.denih.gov The pentafluorophenyl ester is the most reactive, while the trichlorophenyl and nitrophenyl esters are considerably slower. The succinimidyl ester, as seen with this compound, exhibits a robust reactivity, making it a popular choice in peptide synthesis. thieme-connect.denih.gov

Interactive Data Table: Second-Order Coupling Rate Constants (Kc) of Boc-Cys(Bzl)-Active Esters

Activating EsterKc (M-1s-1)
-OPfp44.3
-OSu3.4
-OPcpNot specified
-OTcp0.22
-ONpNot specified

Data sourced from JHAM. thieme-connect.de

Comparative Reactivity with Different N-alpha Protecting Groups

The N-alpha protecting group also modulates the reactivity of the activated amino acid. A comparison between the Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl) protecting groups for Cys(Bzl) active esters revealed that the Z-protected amino acids generally couple faster than their Boc-protected counterparts. thieme-connect.denih.gov For instance, the coupling rate of Z-Cys(Bzl)-OPfp is significantly higher than that of Boc-Cys(Bzl)-OPfp. thieme-connect.de This difference is often attributed to steric factors, with the bulkier Boc group potentially hindering the approach of the nucleophile. thieme-connect.de In an enzymatic study, both Boc and Z were found to be highly reactive N-alpha protecting groups, yielding good peptide yields. rsc.org

Interactive Data Table: Comparison of Coupling Rate Constants (Kc) for Boc- vs. Z-Protected Cys(Bzl) Active Esters

CompoundKc (M-1s-1)Kc Ratio (Z/Boc)
Z-Cys(Bzl)-OPfp40.40.92
Boc-Cys(Bzl)-OPfp44.3
Z-Cys(Bzl)-OTcp0.301.4
Boc-Cys(Bzl)-OTcp0.22

Data sourced from JHAM. thieme-connect.de

Reaction Mechanisms in Amide Bond Formation

The formation of an amide bond via an active ester like this compound proceeds through a well-established mechanistic pathway involving nucleophilic acyl substitution.

Nucleophilic Attack by the Amino Component

The first step in the peptide coupling reaction is the nucleophilic attack of the free amino group of the incoming amino acid or peptide on the electrophilic carbonyl carbon of the succinimidyl ester. pnas.orgthieme-connect.de The electron-withdrawing nature of the N-hydroxysuccinimide (NHS) moiety enhances the electrophilicity of this carbonyl carbon, making it susceptible to attack. thieme-connect.de

Role of the Succinimide (B58015) Leaving Group

The N-hydroxysuccinimide anion (SuO-) is an effective leaving group, a key feature for the successful completion of the coupling reaction. Its effectiveness stems from its ability to stabilize the negative charge that develops as the tetrahedral intermediate collapses. stackexchange.com The negative charge is delocalized over the succinimide ring and the oxygen atom.

Once the tetrahedral intermediate collapses, the C-N bond of the new peptide is formed, and the N-hydroxysuccinimide is released as a neutral, water-soluble byproduct. google.com This facilitates its removal during the work-up procedure, which is a significant advantage in peptide synthesis. google.com The stability of the NHS ester allows for its isolation and storage, making it a convenient reagent in peptide synthesis. wikipedia.org

Solvent Effects on Coupling Efficiency and Rate

Tetrahydrofuran (THF) as a Reaction Medium

Tetrahydrofuran (THF) is a cyclic ether solvent that is less polar than amide solvents like DMF or NMP. While not as common as DMF or NMP for all peptide couplings, it is utilized in specific applications, particularly in solution-phase synthesis or with certain coupling reagents that are incompatible with amide solvents. bachem.com For instance, coupling reagents like bis-trichloromethylcarbonate (BTC) require solvents such as THF or dichloromethane (B109758) (DCM), as DMF or NMP would react with the reagent itself. bachem.com

The lower polarity of THF compared to dipolar aprotic solvents means it is less effective at stabilizing charged intermediates. This can result in slower reaction rates for active ester couplings. The rate of aminolysis for active esters shows a pronounced dependence on solvent polarity; for example, the reaction can be significantly slower in less polar environments like benzene (B151609) or toluene (B28343) compared to highly polar solvents. whiterose.ac.ukthieme-connect.de While specific kinetic data for the coupling of this compound in pure THF is not extensively detailed in comparative studies, the general principle suggests that coupling rates would be moderate. In some cases, THF is used in mixtures with other solvents to modulate solubility and reactivity. rsc.org The efficiency of coupling in THF can be high, but may require longer reaction times or the use of catalysts to achieve rates comparable to those in more polar media.

Table 1: Properties and Impact of THF on Peptide Coupling

Parameter Description Impact on this compound Coupling
Solvent Type Cyclic Ether Less polar than amide solvents.
Polarity Moderate May lead to slower reaction rates compared to DMF/NMP due to less effective stabilization of the tetrahedral intermediate. thieme-connect.de
Solubility Good for many organic compounds Generally adequate for solution-phase synthesis components.

| Typical Use Case | Solution-phase synthesis, often with specific reagents incompatible with amide solvents. bachem.com | Suitable for specific solution-phase applications where high polarity is not essential or is detrimental to other reagents. |

Other Solvents in Peptide Synthesis (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))

Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most prevalently used solvents in modern peptide synthesis, especially in solid-phase peptide synthesis (SPPS). rsc.orgacs.org They are classified as polar aprotic solvents, characterized by high dielectric constants and large dipole moments, which make them excellent at solvating both the reactants and the polar intermediates involved in the peptide coupling reaction. whiterose.ac.uk

The high polarity of DMF and NMP significantly accelerates the rate of aminolysis for active esters. thieme-connect.de Research has shown that the half-life of a similar active ester can be one hundred times shorter in DMF compared to a non-polar solvent like benzene, underscoring the dramatic rate enhancement provided by these solvents. thieme-connect.de This acceleration is attributed to the effective stabilization of the charged tetrahedral intermediate, which lowers the activation energy for its breakdown into the final peptide product. thieme-connect.de Consequently, couplings with this compound in DMF or NMP are generally expected to be rapid and efficient.

Both DMF and NMP are also favored for their ability to swell the polymer resins used in SPPS, making the reactive sites on the solid support more accessible to the reagents in solution. masterorganicchemistry.com The high solubility of most protected amino acid derivatives and coupling reagents in these solvents is another critical advantage for ensuring homogeneous reaction conditions at the micro-level of the resin bead. researchgate.netbachem.com While both are effective, NMP is sometimes preferred due to its higher boiling point and greater stability, although concerns about the reproductive toxicity of both solvents have prompted research into greener alternatives. acs.org

Table 2: Comparative Effects of Common Solvents on Active Ester Coupling Rate

Solvent Solvent Class Relative Polarity Expected Coupling Rate with this compound Key Characteristics
Tetrahydrofuran (THF) Ether Moderate Moderate to Slow Used with specific reagents; less effective at stabilizing polar intermediates. bachem.com
Dimethylformamide (DMF) Polar Aprotic Amide High Fast Dramatically accelerates aminolysis of active esters; standard solvent for SPPS. thieme-connect.dersc.org

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic Amide | High | Fast | Similar to DMF, sometimes preferred for higher stability; excellent resin-swelling properties. acs.orgpsu.edu |


Boc/benzyl Bzl Strategy in Solid Phase Peptide Synthesis Spps Research

Fundamental Principles of Boc/Bzl SPPS

Solid-phase peptide synthesis, a technique developed by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. masterorganicchemistry.com The Boc/Bzl strategy was one of the earliest and most widely adopted approaches for SPPS. masterorganicchemistry.compeptide.com This method employs the tert-butyloxycarbonyl (Boc) group for the temporary protection of the N-alpha-amino group of the incoming amino acid and benzyl-based (Bzl) groups for the semi-permanent protection of reactive amino acid side chains. peptide.comseplite.com

The general cycle of Boc/Bzl SPPS involves several key steps:

Attachment of the C-terminal amino acid to the solid support. peptide.com

Deprotection of the N-alpha-Boc group to expose a free amine. peptide.com

Coupling of the next N-alpha-Boc protected amino acid. wikipedia.org

Repetition of the deprotection and coupling steps until the desired peptide sequence is assembled. peptide.com

Final cleavage of the peptide from the resin and removal of all side-chain protecting groups. biosynth.com

Concepts of Orthogonality and Quasi-Orthogonality in Protecting Group Schemes

The success of multi-step chemical syntheses, such as SPPS, hinges on the concept of orthogonality in protecting groups. Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions without affecting each other. iris-biotech.defiveable.me An ideal orthogonal scheme allows for the selective deprotection of one type of group while all others remain intact. iris-biotech.de The Fmoc/tBu strategy is a classic example of an orthogonal system, where the base-labile Fmoc group is removed with piperidine (B6355638), and the acid-labile tBu and other side-chain protecting groups are removed with trifluoroacetic acid (TFA). wikipedia.orgiris-biotech.de

In contrast, the Boc/Bzl strategy is considered quasi-orthogonal . biosynth.com This is because both the temporary N-alpha-Boc group and the semi-permanent benzyl-based side-chain protecting groups are removed by acidolysis. peptide.commdpi.com The selectivity is achieved by exploiting the differential acid lability of these groups. mdpi.com The Boc group is labile to moderate acids like TFA, while the more robust benzyl-based groups require strong acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal. peptide.compeptide.com

Table 1: Comparison of Orthogonal and Quasi-Orthogonal Strategies

StrategyNα-Protecting GroupSide-Chain Protecting GroupsDeprotection ConditionsOrthogonality
Fmoc/tBu Fmoc (Base-labile)tBu-based (Acid-labile)Base (e.g., Piperidine) for Fmoc; Strong Acid (e.g., TFA) for side chainsOrthogonal wikipedia.orgbiosynth.com
Boc/Bzl Boc (Acid-labile)Bzl-based (Acid-labile)Moderate Acid (e.g., TFA) for Boc; Strong Acid (e.g., HF) for side chainsQuasi-Orthogonal peptide.combiosynth.com

Advantages of Boc-Amino Acid Derivatives for SPPS (e.g., Crystallinity, Long-term Storage Stability)

Despite the development of the Fmoc/tBu strategy, the Boc/Bzl approach retains several advantages, largely due to the favorable properties of Boc-amino acid derivatives. nih.govuq.edu.au

Crystallinity: Many Boc-amino acids are crystalline solids, which facilitates their purification and handling compared to the often-oily nature of some other protected amino acids. seplite.com

Long-term Storage Stability: Boc-protected amino acids are generally stable for long periods without significant decomposition, ensuring the quality and reliability of the starting materials for peptide synthesis. seplite.com

Reliability for Long and Difficult Sequences: The Boc/Bzl strategy is often considered more reliable for the synthesis of long and challenging peptide sequences. nih.govuq.edu.au

N-alpha-Boc Deprotection Chemistry

The selective removal of the N-alpha-Boc group at each cycle of SPPS is a critical step that must proceed with high efficiency to ensure the integrity of the final peptide.

Utilization of Trifluoroacetic Acid (TFA) for Cleavage

The standard reagent for the deprotection of the N-alpha-Boc group is trifluoroacetic acid (TFA). wikipedia.orgbzchemicals.com Typically, a solution of 25-50% TFA in a solvent like dichloromethane (B109758) (DCM) is used. peptide.comcommonorganicchemistry.com The reaction is generally rapid, often completing within 30 minutes at room temperature. researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA, which initiates the cleavage process. bzchemicals.comtotal-synthesis.com Following deprotection, the newly exposed N-terminal amine exists as a TFA salt, which must be neutralized to a free amine before the subsequent coupling reaction can occur. peptide.compeptide.com

Formation and Reactivity of tert-Butyl Carbonium Ions

A key event during the TFA-mediated deprotection of the Boc group is the formation of a tert-butyl carbonium ion (t-butyl cation). peptide.combzchemicals.com This highly reactive electrophilic species is generated upon the fragmentation of the protonated Boc group. total-synthesis.com

Role of Scavengers (e.g., Dithioethane (DTE)) in Mitigating Side Reactions

To prevent the deleterious effects of the t-butyl cation, scavengers are added to the deprotection solution. masterorganicchemistry.com These are nucleophilic species that are more reactive towards the t-butyl cation than the amino acid side chains. peptide.com By trapping the carbocation, scavengers mitigate the risk of side-product formation.

A variety of scavengers are used in Boc/Bzl SPPS, with the choice often depending on the specific amino acids present in the peptide sequence. For peptides containing sensitive residues like cysteine and tryptophan, thiol-based scavengers are particularly effective. etsu.edugoogle.comDithioethane (DTE) , also known as 1,2-ethanedithiol (B43112) (EDT), is a commonly employed scavenger. peptide.compeptide.cometsu.edu Typically added at a concentration of around 0.5%, DTE efficiently captures the t-butyl cations, thereby protecting the peptide from unwanted alkylation. peptide.compeptide.com

Table 2: Common Scavengers in Boc SPPS

ScavengerChemical ClassPurposeReference
Dithioethane (DTE) ThiolTraps t-butyl cations, protects Cys and Trp residues. peptide.compeptide.com
Thioanisole Sulfide (B99878)Traps t-butyl cations and other electrophiles. google.com
Triisopropylsilane (TIS) SilaneReduces and traps carbocations. google.com
Water -Moderately efficient scavenger for peptides without highly sensitive residues. etsu.edu

Neutralization of TFA Salts Prior to Subsequent Amino Acid Coupling

In Boc/Bzl solid-phase peptide synthesis (SPPS), the temporary Nα-tert-butyloxycarbonyl (Boc) protecting group is removed at each cycle by treatment with a moderate acid, typically trifluoroacetic acid (TFA). peptide.comseplite.com This acidolysis step, while effective, leaves the newly exposed α-amino group as a trifluoroacetate (B77799) salt. peptide.comchempep.com This salt must be neutralized to regenerate the free amine nucleophile, which is essential for the subsequent amide bond formation with the next incoming amino acid. peptide.comwikipedia.org

Failure to effectively neutralize the TFA salt will prevent the coupling reaction from proceeding. The standard procedure involves treating the peptide-resin with a solution of a tertiary base, such as 10% diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA) in a suitable solvent like dichloromethane (DCM), followed by extensive washing to remove excess base and salts. peptide.comchempep.com

An alternative approach that has gained traction is in situ neutralization. wikipedia.org In this method, the neutralization agent is included directly in the subsequent coupling reaction mixture. peptide.com This technique can save time by eliminating separate neutralization and washing steps and may improve coupling efficiency, particularly for sequences prone to aggregation. peptide.com Aggregation often occurs when the peptide-resin is in its neutral, free-amine state; in situ neutralization minimizes the time the peptide spends in this state, thereby reducing the opportunity for inter-chain aggregation. peptide.com

Alternative Deprotection Conditions (e.g., HCl in 1,4-Dioxane)

While TFA in DCM is the most common reagent for Boc group removal, alternative conditions can be employed. chempep.comug.edu.pl One notable alternative is a 4 M solution of hydrogen chloride (HCl) in 1,4-dioxane. ug.edu.plresearchgate.netresearchgate.net This reagent offers a different selectivity profile. For instance, it has been shown to effectively deprotect Nα-Boc groups while leaving other acid-labile groups, such as tert-butyl esters and ethers, intact. researchgate.net This selectivity can be advantageous in specific synthetic strategies. researchgate.net Studies have demonstrated that using 4 M HCl/dioxane can yield clean end products, presenting a viable alternative to standard TFA/DCM protocols. researchgate.net

Deprotection AgentTypical ConditionsNotes
Trifluoroacetic Acid (TFA)25-50% in Dichloromethane (DCM)Standard, widely used method. peptide.comseplite.com
Hydrogen Chloride (HCl)4 M in 1,4-DioxaneProvides alternative selectivity, particularly in the presence of other tert-butyl protecting groups. researchgate.netresearchgate.net
Methanesulfonic Acid (MeSO3H)2 M in DioxaneAnother strong acid option for Boc removal. ug.edu.pl

Side-Chain Deprotection Considerations in Boc/Bzl SPPS

The Boc/Bzl strategy relies on the principle of differential acid lability. nih.gov The Nα-Boc group is labile to moderate acids like TFA, whereas the benzyl-based side-chain protecting groups are designed to be stable under these conditions. peptide.comwikipedia.org These more robust "permanent" protecting groups are removed only at the end of the synthesis during the final cleavage step. nih.govuq.edu.au

Global Cleavage Conditions (e.g., Hydrogen Fluoride (HF), Trifluoromethanesulfonic Acid (TFMSA))

The final step in Boc/Bzl SPPS involves the simultaneous removal of all side-chain protecting groups and cleavage of the completed peptide from the solid support. wikipedia.orguq.edu.au This "global deprotection" requires the use of very strong acids. peptide.com

Anhydrous hydrogen fluoride (HF) is the classic and most widely validated reagent for this purpose. nih.govuq.edu.au It is a powerful, non-oxidizing acid that efficiently cleaves most common benzyl- and tosyl-based protecting groups used in Boc-SPPS via an SN1 mechanism. chempep.comnih.gov The procedure is typically performed at 0°C for approximately one hour. chempep.com Due to its high toxicity and reactivity with glass, specialized Teflon and Kel-F apparatus is required for HF cleavage. nih.govuq.edu.au

Trifluoromethanesulfonic acid (TFMSA) is an alternative strong acid that can be used for cleavage. chempep.commdpi.com A key advantage of TFMSA is that it does not react with standard laboratory glassware. chempep.com However, it is less effective than HF for cleaving certain protecting groups, such as Arg(Tos), and may require longer reaction times. chempep.com Furthermore, unlike the highly volatile HF, TFMSA is difficult to remove post-cleavage, which can lead to peptide degradation. nih.govresearchgate.net

Cleavage ReagentKey Characteristics
Hydrogen Fluoride (HF)Highly effective for most Boc/Bzl protecting groups; volatile and easily removed; requires specialized apparatus. nih.govuq.edu.au
Trifluoromethanesulfonic Acid (TFMSA)Can be used in standard glassware; less effective on some protecting groups (e.g., Arg(Tos)); non-volatile and difficult to remove. chempep.commdpi.com

Differential Acid Lability of Side-Chain Protecting Groups

The success of the Boc/Bzl strategy hinges on the kinetic difference in the acid-catalyzed removal of the protecting groups. mdpi.com The Nα-Boc group is cleaved under moderately acidic conditions (e.g., 25-50% TFA), while the side-chain protecting groups, typically benzyl-based ethers, esters, and carbamates, remain stable. peptide.comnih.gov These side-chain groups require much harsher acidic conditions, such as anhydrous HF, for their removal. nih.govuq.edu.au This differential stability allows for the selective deprotection of the α-amino group at each step of peptide elongation without premature loss of side-chain protection. nih.gov

Potential Side Reactions Affecting Cys(Bzl) and Other Residues During Deprotection

The strongly acidic conditions required for global deprotection can lead to undesirable side reactions. nih.govuq.edu.au The acid-mediated cleavage of protecting groups generates highly reactive carbocation intermediates. nih.gov These electrophilic species can attack nucleophilic side chains within the peptide sequence, leading to modified and impure final products. nih.govsigmaaldrich.com

To mitigate these side reactions, "scavengers" are added to the cleavage mixture. chempep.comnih.gov These are nucleophilic compounds, such as anisole, thiocresol, or dimethyl sulfide, that are designed to trap the reactive carbocations before they can modify the peptide. chempep.com

Reactions with tert-Butyl Cations (e.g., Cys, Met, Trp residues)

A primary source of side reactions during Boc-SPPS is the tert-butyl cation generated during the repeated TFA-mediated removal of the Nα-Boc group at each cycle. peptide.compeptide.comacs.org This cation is a potent alkylating agent that can react with nucleophilic amino acid residues. peptide.comwiley-vch.de

Amino acids with particularly susceptible side chains include:

Cysteine: The thiol group of Cys(Bzl) can be alkylated by the tert-butyl cation. peptide.compeptide.com

Methionine: The thioether side chain is highly susceptible to S-tert-butylation. peptide.comacs.org

Tryptophan: The indole (B1671886) ring can be alkylated by the tert-butyl cation. peptide.compeptide.com

These alkylation events are problematic as they are irreversible and can occur at every deprotection step, potentially leading to significant accumulation of byproducts in longer syntheses. acs.org The inclusion of scavengers, such as dithiothreitol (B142953) (DTT) or dithioethane (DTE), in the deprotection cocktail is crucial to quench these cations and prevent the formation of these undesired peptide adducts. peptide.compeptide.com

Benzyl (B1604629) Group Migration (e.g., Tyrosine(Bzl) residues)

A notable side reaction in Boc/Bzl SPPS involves the migration of the benzyl protecting group, particularly in tyrosine residues protected with a benzyl ether (Tyr(Bzl)). peptide.com During the repetitive acid deprotection steps required to remove the Nα-Boc group, a minor portion of the O-benzyl protecting groups on tyrosine can migrate from the oxygen atom to the aromatic ring of the tyrosine side chain. peptide.comthieme-connect.de While the phenolic benzyl ether of tyrosine is generally stable, it is significantly more acid-labile compared to the benzyl ethers of serine and threonine, making it susceptible to this rearrangement. thieme-connect.de

This migration is an intramolecular electrophilic aromatic substitution reaction. The acidic conditions can lead to the formation of a benzyl cation, which can then attack the electron-rich aromatic ring of the tyrosine side chain. To mitigate this issue, especially in the synthesis of long peptides where the tyrosine residue is incorporated early, alternative protecting groups with enhanced acid stability have been developed. peptide.com Halogenated benzyl derivatives, such as the 2,6-dichlorobenzyl [Bzl(2,6-Cl2)] group, offer significantly greater stability against premature cleavage and migration under standard Boc deprotection conditions. thieme-connect.de For instance, H-Tyr[Bzl(2,6-Cl2)]-OH is approximately 5,000 times more stable to 50% TFA treatment than the non-halogenated O-benzyltyrosine. thieme-connect.de

Aspartimide Formation from Aspartic Acid Residues

Aspartimide formation is a significant side reaction that can occur during both Boc and Fmoc SPPS when peptides contain aspartic acid (Asp) residues. peptide.comnih.gov This process involves the cyclization of the aspartic acid side-chain carboxyl group with the backbone amide nitrogen of the following amino acid, forming a five-membered succinimide (B58015) ring, also known as an aspartimide. researchgate.net This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com

The formation of the aspartimide intermediate is problematic because it can lead to several undesired by-products. The aspartimide ring can be opened by nucleophiles, including water or piperidine (in the case of Fmoc synthesis), to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. peptide.comnih.gov This can also lead to racemization at the α-carbon of the aspartic acid residue. researchgate.net

In the context of Boc-SPPS, the choice of the side-chain protecting group for aspartic acid can influence the extent of aspartimide formation. Using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester has been shown to significantly reduce the formation of aspartimide. peptide.com This is attributed to the increased steric hindrance of the cyclohexyl group, which disfavors the cyclization reaction.

Solid Support Attachments and Peptide Cleavage Strategies

Application of Merrifield Resin and MBHA Resin

The choice of solid support is a critical factor in Boc/Bzl SPPS. The two most commonly employed resins are the Merrifield resin and the 4-methylbenzhydrylamine (B1223480) (MBHA) resin. seplite.comsunresinlifesciences.com

The Merrifield resin , a chloromethylated polystyrene-divinylbenzene copolymer, is the classic solid support for Boc-SPPS. chempep.com The first Boc-protected amino acid is typically attached to the resin as a benzyl ester via its cesium salt to prevent racemization. chempep.com While foundational, the benzyl ester linkage on the Merrifield resin can be partially labile to the repeated TFA treatments used for Boc deprotection, potentially leading to premature cleavage and loss of the peptide chain during the synthesis of long peptides. chempep.comnih.gov However, modern in situ neutralization protocols with shorter TFA treatment times have made the Merrifield resin more suitable. nih.gov

The MBHA resin was developed to address the synthesis of peptide amides. chempep.com It provides an optimal balance between stability towards TFA during the synthesis and lability towards strong acids like HF for the final cleavage. chempep.com The first amino acid is coupled to the MBHA resin using standard coupling protocols. chempep.com This resin has become the preferred support for producing peptide amides via the Boc/Bzl strategy. chempep.com

Table 1: Common Resins in Boc-SPPS

ResinLinkage TypeFinal ProductKey Features
Merrifield ResinBenzyl esterPeptide acidThe original resin for Boc-SPPS. Can be susceptible to premature cleavage with prolonged TFA exposure. chempep.comnih.gov
MBHA ResinBenzhydrylaminePeptide amideProvides good stability during synthesis and allows for efficient cleavage to yield a C-terminal amide. chempep.com
PAM ResinPhenylacetamidomethylPeptide acidOffers increased stability of the peptide-resin linkage to TFA compared to the Merrifield resin. chempep.com

Methodologies for Cleaving the Peptide from the Resin

The final step in Boc-SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups. This is typically achieved using strong acids.

The most common and effective reagent for this purpose is anhydrous hydrogen fluoride (HF) . researchgate.netnih.gov HF is a potent, non-oxidizing acid that efficiently cleaves the benzyl-based protecting groups and the peptide-resin linkage. nih.govnih.gov To prevent side reactions caused by the carbocations generated during cleavage, scavengers such as anisole, cresol, or thiocresol are added to the cleavage mixture. A "low-high" HF cleavage protocol can also be employed, where a preliminary treatment with a lower concentration of HF in dimethyl sulfide (DMS) removes the more labile protecting groups under milder SN2 conditions, followed by a standard "high" HF cleavage to remove the more resistant groups. chempep.com

While effective, HF is a highly toxic and corrosive substance that requires specialized equipment for safe handling. researchgate.netnih.gov As an alternative, trifluoromethanesulfonic acid (TFMSA) can be used. capes.gov.br However, TFMSA may lead to more significant side reactions with certain peptides compared to HF. capes.gov.br Another alternative is trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) . chempep.com A two-step cleavage procedure using TMSBr/thioanisole/TFA followed by TMSOTf/thioanisole/TFA has also been developed. chempep.com

Table 2: Cleavage Reagents in Boc-SPPS

ReagentConditionsAdvantagesLimitations
Hydrogen Fluoride (HF)Anhydrous, with scavengersHighly effective for most protecting groups. researchgate.netnih.govHighly toxic and corrosive, requires special apparatus. researchgate.netnih.gov
Trifluoromethanesulfonic Acid (TFMSA)With scavengersAn alternative to HF. capes.gov.brCan cause more side reactions than HF. capes.gov.br
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)With scavengersAnother HF alternative. chempep.comStability of certain protecting groups can be an issue. chempep.com

Comparative Analysis with Fmoc Solid-Phase Peptide Synthesis and Other Methodologies

The Boc/Bzl strategy is often compared with the other major SPPS methodology, the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

The Fmoc/tBu strategy employs the base-labile Fmoc group for Nα-protection, which is typically removed with a solution of piperidine in a polar aprotic solvent like DMF. wikipedia.orgamericanpeptidesociety.org The side-chain protecting groups and the resin linkage are acid-labile and are cleaved in a final step with a strong acid, usually TFA. wikipedia.orgresearchgate.net

Evaluation of Orthogonality Benefits and Limitations across Different Strategies

Orthogonality in peptide synthesis refers to the use of a set of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups. ub.edubeilstein-journals.org This allows for selective deprotection and modification of the peptide.

The Fmoc/tBu strategy is considered truly orthogonal because the conditions for removing the temporary Nα-Fmoc group (base) and the permanent side-chain protecting groups (acid) are completely different. wikipedia.orgiris-biotech.de This provides greater flexibility for synthesizing complex peptides, including those with post-translational modifications, and for on-resin cyclization. beilstein-journals.orgiris-biotech.de

In contrast, the Boc/Bzl strategy is considered non-orthogonal because both the temporary Nα-Boc group and the permanent benzyl-based side-chain protecting groups are removed by acid, albeit of different strengths. beilstein-journals.orgiris-biotech.de This lack of true orthogonality means that there is a risk of premature cleavage of side-chain protecting groups or the peptide-resin linkage during the repeated TFA deprotection steps. chempep.combeilstein-journals.org

Despite this limitation, the Boc/Bzl strategy offers its own advantages. It is sometimes preferred for the synthesis of "difficult" sequences that are prone to aggregation during Fmoc-SPPS. nih.govuq.edu.au The repetitive TFA treatment in Boc-SPPS can help to disrupt secondary structures and improve solvation of the growing peptide chain. beilstein-journals.org Additionally, Boc-SPPS is well-suited for the synthesis of peptide thioesters, which are important intermediates for native chemical ligation. nih.govuq.edu.aunih.gov

The choice between the Boc/Bzl and Fmoc/tBu strategies depends on the specific peptide sequence, the desired final product, and the need for orthogonal manipulations. americanpeptidesociety.org While Fmoc-SPPS has become more prevalent due to its milder conditions and true orthogonality, the Boc/Bzl strategy remains a valuable and robust method for peptide synthesis. nih.govamericanpeptidesociety.orgiris-biotech.de

Table 3: Comparison of Boc/Bzl and Fmoc/tBu SPPS Strategies

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protection Boc (acid-labile) seplite.comFmoc (base-labile) wikipedia.org
Side-Chain Protection Benzyl-based (strong acid-labile) seplite.comtBu-based (acid-labile) wikipedia.org
Final Cleavage Strong acid (e.g., HF) researchgate.netStrong acid (e.g., TFA) researchgate.net
Orthogonality Non-orthogonal (differential acid lability) iris-biotech.deOrthogonal (base/acid) iris-biotech.de
Key Advantage Can be better for aggregating sequences; good for thioester synthesis. nih.govbeilstein-journals.orgMilder conditions; true orthogonality allows for greater flexibility. americanpeptidesociety.orgiris-biotech.de
Key Disadvantage Harsh final cleavage; risk of premature deprotection. researchgate.netiris-biotech.dePiperidine can cause side reactions like aspartimide formation. peptide.com

Specialized Applications and Niche Uses of Boc SPPS in Modern Peptide Chemistry

The Boc/Benzyl (Bzl) strategy, while one of the original methods for solid-phase peptide synthesis (SPPS), continues to hold relevance in modern peptide chemistry for specific applications where the more common Fmoc/tBu strategy may be less suitable. iris-biotech.deiris-biotech.de The use of Boc-protected amino acids, such as Boc-Cys(Bzl)-Osu, is integral to this approach.

In the Boc/Bzl protection scheme, the temporary Nα-Boc group is removed with a moderate acid, like trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups, such as the benzyl group on the cysteine residue, require a stronger acid, like hydrofluoric acid (HF), for cleavage. peptide.compeptide.com This differential acid lability, though not strictly orthogonal, allows for the stepwise elongation of the peptide chain. peptide.com

One of the primary niche applications of the Boc/Bzl strategy is in the synthesis of peptides that are sensitive to the basic conditions used for Fmoc group removal (typically piperidine). biosynth.com This includes certain depsipeptides and peptide thioesters, which are not readily compatible with standard Fmoc-SPPS. iris-biotech.deiris-biotech.de The synthesis of peptide thioesters is particularly important for native chemical ligation (NCL), a powerful technique for joining unprotected peptide fragments to create larger proteins. acs.org

Furthermore, the Boc/Bzl strategy remains the method of choice when an established Drug Master File (DMF) or a specific synthesis protocol necessitates its use. iris-biotech.deiris-biotech.de The benzyl protecting group on the cysteine side chain in this compound offers robust protection during synthesis and is typically removed during the final cleavage from the resin. thieme-connect.de This protection is crucial to prevent side reactions involving the reactive thiol group of cysteine.

The introduction of cysteine residues into a peptide sequence is critical for various reasons. The thiol side chain can form disulfide bridges, which are essential for the correct folding and stability of many peptides and proteins. researchgate.net Additionally, the thiol group serves as a handle for site-specific modifications, such as the attachment of labels, drugs, or other moieties for creating bioconjugates and therapeutic proteins. chemimpex.com

Table 2: Research Findings on the Application of Boc-Cys(Bzl) Derivatives in SPPS

Research FocusKey FindingsReferences
Peptide Synthesis Boc-Cys(Bzl)-OH, the precursor to the Osu ester, is a fundamental building block for introducing cysteine residues in Boc-SPPS. The Boc group provides temporary N-terminal protection, while the Bzl group offers semi-permanent side-chain protection. sigmaaldrich.comtcichemicals.com
Protein Engineering The incorporation of cysteine residues using Boc-protected building blocks enables the site-specific modification of proteins. The reactive thiol group allows for the conjugation of various functional molecules, leading to the development of biosensors and therapeutic proteins.
Bioconjugation The N-hydroxysuccinimide ester of Boc-Cys(Bzl) facilitates the attachment of the cysteine residue to other biomolecules, a key step in creating targeted drug delivery systems. chemimpex.com
Drug Development Boc-S-benzyl-L-cysteine derivatives are utilized in the design of novel drug candidates, particularly for targeted therapies that require specific amino acid modifications for enhanced efficacy. chemimpex.comchemimpex.com

Research on Biological and Therapeutic Implications Mechanistic Studies

Prodrug Mechanism and Metabolism Research

There is currently no available scientific literature to suggest that Boc-cys(bzl)-osu has been investigated as a prodrug or that its metabolism has been a subject of research.

Esterase-Mediated Conversion to Boc-Cys(Bzl)-OH

No studies have been identified that specifically investigate the esterase-mediated conversion of this compound to its corresponding carboxylic acid, Boc-Cys(Bzl)-OH, within a biological context. While the N-hydroxysuccinimide (NHS) ester group of this compound is known to be a leaving group in chemical reactions, its hydrolysis by biological esterases has not been a reported area of study.

Enzyme Inhibition Studies

Direct research on the enzyme inhibitory properties of this compound is not present in the current body of scientific literature.

Research on Matrix Metalloproteinase (MMP) Activity Inhibition

No published research specifically identifies this compound as an inhibitor of matrix metalloproteinase (MMP) activity. General research into MMP inhibitors is extensive, but this particular compound has not been a subject of investigation in this context.

Investigation of Mechanisms of MMP Inhibition (e.g., Steric Interactions, Receptor Binding)

As there is no evidence of this compound acting as an MMP inhibitor, no studies have been conducted to investigate its potential mechanisms of inhibition, such as steric interactions or receptor binding.

Antiviral Activity Research (e.g., against HIV, Hepatitis C)

There is no scientific evidence to support any antiviral activity of this compound against viruses such as HIV or Hepatitis C. While some cysteine derivatives have been explored for their potential antiviral properties, research has not been extended to this specific compound. A 2021 study highlighted the potential of various cysteine derivatives as antiviral and antifungal agents, but did not include this compound. nih.gov

Role in Understanding Protein Interactions and Functions within Proteomics Research

This compound is primarily utilized as a building block in the chemical synthesis of peptides. glpbio.com These synthetic peptides can then be used in various proteomics applications to study protein-protein interactions, enzyme-substrate relationships, and other cellular functions. However, the compound itself is not directly used as a tool to understand these interactions in its original form. Its contribution is indirect, providing a necessary component for the creation of peptide probes and tools.

Table 1: Summary of Research Findings for this compound

Research Area Findings
Prodrug Mechanism and Metabolism No data available.
Esterase-Mediated Conversion No data available.
MMP Inhibition No data available.
Mechanism of MMP Inhibition Not applicable.
Antiviral Activity (HIV, Hepatitis C) No data available.

| Role in Proteomics | Indirect role as a reagent in peptide synthesis for creating tools to study protein interactions. |

Q & A

Q. What is the role of Boc and Bzl protecting groups in Boc-Cys(Bzl)-OSu during peptide synthesis, and how do they influence experimental protocols?

The Boc (tert-butoxycarbonyl) group protects the amino group of cysteine during solid-phase peptide synthesis (SPPS), preventing unintended side reactions. The Bzl (benzyl) group protects the thiol (-SH) group, ensuring selective deprotection post-synthesis. The OSu (N-hydroxysuccinimide) ester facilitates efficient coupling to amino groups via active ester chemistry. Standard protocols involve dissolving the compound in anhydrous DMF or DCM, followed by coupling at 0–25°C for 1–4 hours. Deprotection typically uses trifluoroacetic acid (TFA) for Boc and hydrogen fluoride (HF) for Bzl .

Q. How should this compound be characterized to confirm purity and structural integrity before use in peptide synthesis?

Key characterization methods include:

  • HPLC : Assess purity (>95% recommended for synthesis) using a C18 column with UV detection at 220 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight (438.5 g/mol) via ESI-MS or MALDI-TOF .
  • NMR Spectroscopy : Verify benzyl and Boc group presence (e.g., δ 7.3 ppm for aromatic protons in Bzl, δ 1.4 ppm for Boc tert-butyl group) .
  • Melting Point : Compare observed values with literature data to detect impurities .

Q. What are the recommended storage conditions for this compound to maintain stability?

Store at –20°C in a desiccator under inert gas (argon or nitrogen) to prevent hydrolysis of the OSu ester. Avoid exposure to moisture, as residual water can degrade the compound, leading to reduced coupling efficiency. Use amber vials to minimize light-induced degradation .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in SPPS under varying solvent and temperature conditions?

Design a factorial experiment to test:

  • Solvents : Compare DMF, DCM, and mixtures (e.g., DMF:DCM 1:1).
  • Temperature : Test 0°C, 25°C, and 40°C.
  • Activation Agents : Use HOBt/DIC or Oxyma Pure/DIEA. Monitor coupling completion via Kaiser test or FT-IR spectroscopy. Optimal conditions (e.g., DMF at 25°C with HOBt/DIC) typically yield >90% efficiency. Include a table comparing yields under each condition:
SolventTemp (°C)ActivatorCoupling Yield (%)
DMF25HOBt/DIC92
DCM0Oxyma Pure/DIEA85
DMF:DCM25HOBt/DIC89

Replicate experiments to ensure reproducibility .

Q. What experimental strategies resolve contradictions in reported deprotection conditions for the Bzl group in this compound?

Conflicting reports on Bzl deprotection (e.g., HF vs. TFA-thioanisole) require systematic validation:

  • Perform parallel deprotection trials using both methods.
  • Monitor by LC-MS for byproducts (e.g., benzyl alcohol or disulfide formation).
  • Optimize reaction time (1–4 hours) and temperature (–10°C to 25°C). Cross-reference literature (e.g., Journal of Peptide Science) to identify context-specific factors, such as peptide length or sequence .

Q. How can residual moisture during storage impact this compound stability, and how is this experimentally quantified?

Design a stability study:

  • Expose aliquots to controlled humidity levels (0%, 10%, 30%) at –20°C.
  • Analyze degradation via HPLC at intervals (0, 1, 3, 6 months).
  • Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Key Findings :
  • 10% humidity reduces purity by 15% within 3 months.

  • Degradation products include succinimide and free cysteine .

Q. What analytical methods distinguish racemization during this compound incorporation into peptides?

Racemization is detected via:

  • Chiral HPLC : Resolve D/L-cysteine-containing peptides using a chiral column.
  • Circular Dichroism (CD) : Compare spectra with enantiopure standards. Mitigate racemization by coupling at 0°C and avoiding prolonged basic conditions .

Methodological Considerations

  • Data Contradictions : Address conflicting literature by replicating protocols with controls (e.g., using a model peptide) and validating results via multiple analytical techniques .
  • Reproducibility : Document all experimental parameters (solvent purity, equipment calibration) in supplementary materials per IUPAC guidelines .
  • Ethical Data Presentation : Avoid selective reporting; include negative results (e.g., failed coupling attempts) to guide troubleshooting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-cys(bzl)-osu
Reactant of Route 2
Reactant of Route 2
Boc-cys(bzl)-osu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.